molecular formula C12H10F3N3O B7741216 6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one

Cat. No.: B7741216
M. Wt: 269.22 g/mol
InChI Key: KCQODRPHVULWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one is a chemical compound with the molecular formula C12H10F3N3O It is known for its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and an anilino group

Properties

IUPAC Name

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-5-10(19)18-11(16-7)17-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQODRPHVULWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one typically involves the reaction of 2-methyl-4-chloropyrimidine with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the anilino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the anilino group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(trifluoromethyl)aniline: A related compound with a similar trifluoromethyl group but different overall structure.

    4-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aniline ring.

    2,4-difluoroaniline: A compound with two fluorine atoms on the aniline ring.

Uniqueness

6-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a trifluoromethyl group and an anilino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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